molecular formula C20H34O2 B1666757 Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)- CAS No. 641-84-9

Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-

Cat. No.: B1666757
CAS No.: 641-84-9
M. Wt: 306.5 g/mol
InChI Key: QGKQXZFZOIQFBI-BJOXDUDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androstan-3,17-diol, 17-methyl-, (3α,5β,17β)- (CAS: 641-82-7) is a synthetic steroid metabolite derived from 17α-methyltestosterone, a hypocholesterolemic and anabolic agent. Its structure features a 17-methyl group, a 5β-reduced steroid backbone (indicating a saturated B-ring with hydrogen atoms in the β configuration at C5), and hydroxyl groups at positions C3 (α orientation) and C17 (β orientation) . This compound is identified as a minor fecal metabolite in dogs administered 17α-methyltestosterone, alongside other isomers such as 17α-methyl-5α-androstane-3α,17β-diol . Its 5β configuration distinguishes it from more common 5α-reduced androgens like dihydrotestosterone (DHT), impacting its metabolic stability and receptor interactions.

Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKQXZFZOIQFBI-BJOXDUDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-84-9
Record name AL-3841
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AL-3841
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2617LFT4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-, commonly referred to as 17α-methyl-5β-androstane-3α,17β-diol, is a steroid compound that has garnered attention for its biological activities and potential applications in various fields such as endocrinology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Classification

Androstan-3,17-diol is classified as an androgen and derivative. It is a 3-hydroxylated C19 steroid hormone known to influence masculine characteristics and has demonstrated significant effects on hair growth in both scalp and body regions. The compound's structure consists of a steroid nucleus with specific hydroxyl groups that contribute to its biological activity.

1. Androgen Receptor Interaction

Research indicates that 17α-methyl-5β-androstane-3α,17β-diol does not exhibit direct androgenic effects unless it is converted into more potent metabolites such as 5α-dihydrotestosterone (5α-DHT) . The compound activates pathways similar to those responsive to epidermal growth factor (EGF) in human prostate cancer cells (LNCaP), suggesting its role in promoting cell proliferation through EGF-like signaling mechanisms .

2. Metabolism and Bioactivity

Studies have shown that the metabolism of this compound can lead to the formation of various active metabolites. For instance, the administration of methyltestosterone has been observed to yield several diastereomeric substances that are biologically active . This highlights the importance of metabolic pathways in determining the overall biological effects of Androstan-3,17-diol.

Case Studies

  • Prostate Cancer Cell Proliferation
    • A study demonstrated that 5α-androstane-3α,17β-diol could stimulate LNCaP prostate cancer cells through pathways akin to EGF signaling. This suggests potential implications for understanding androgen-related cancers .
  • Neuroactive Steroid Effects
    • Research on neuroactive steroids indicated that compounds similar to Androstan-3,17-diol could modulate GABAergic activity in both humans and animal models. This points towards a broader role in neurological functions beyond traditional androgenic effects .

Data Tables

The following table summarizes key findings related to the biological activity of Androstan-3,17-diol:

Study Findings Implications
Activation of EGF-like pathways in prostate cancer cellsPotential therapeutic targets for androgen-related conditions
Identification of active metabolites post-administrationInsights into metabolism and drug testing
Modulation of GABAergic activityBroader implications for neuropharmacology

Scientific Research Applications

Therapeutic Applications

1.1 Hormonal Therapy

Androstan-3,17-diol has been studied for its potential use in hormonal therapies, particularly for conditions related to testosterone deficiency. Its anabolic properties may help in muscle growth and recovery in patients undergoing testosterone replacement therapy. Research indicates that compounds with similar structures can enhance muscle mass and strength in clinical settings .

1.2 Anabolic Steroid Research

The compound is often included in studies investigating anabolic-androgenic steroids (AAS). Its structural characteristics allow it to be compared with other AAS like methyltestosterone and metandienone. These studies focus on understanding the metabolic pathways and long-term effects of AAS on human physiology .

Sports Medicine and Anti-Doping

2.1 Detection in Anti-Doping Tests

Due to its anabolic properties, Androstan-3,17-diol is monitored in sports for anti-doping purposes. It has been identified as a metabolite of various prohibited substances, making it relevant in doping control analyses. Studies have shown that metabolites of this compound can be detected in urine samples following administration of related anabolic steroids .

2.2 Case Studies on Doping Violations

Several case studies document the detection of Androstan-3,17-diol during doping tests among athletes. For instance, athletes who tested positive for methyltestosterone exhibited traces of this compound in their urine samples, indicating its use as a performance-enhancing drug .

Metabolic Studies

Research into the metabolism of Androstan-3,17-diol has revealed insights into how the body processes anabolic steroids. Studies utilizing gas chromatography-mass spectrometry have identified various metabolites formed after administration. This information is crucial for developing better detection methods in anti-doping efforts and understanding the pharmacokinetics of steroid compounds .

Comparative Analysis with Other Steroids

Compound NameStructureApplicationsDetection Methods
Methyltestosterone17α-MethylHormonal therapy; Anabolic effectsGC-MS; LC-MS
Metandienone17α-MethylAnabolic effects; Muscle gainGC-MS; Urine tests
Androstan-3,17-diol17-MethylHormonal therapy; Doping controlGC-MS; Urine tests

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related androstane derivatives, focusing on stereochemistry, metabolic pathways, and biological activity.

Compound Name Configuration (C3, C5, C17) Molecular Formula Key Features Biological Relevance Source
Androstan-3,17-diol, 17-methyl-, (3α,5β,17β)- 3α, 5β, 17β C20H34O2 17-methyl group; 5β-reduction Minor fecal metabolite of 17α-methyltestosterone; limited receptor affinity due to 5β configuration Dog metabolism studies
17α-Methyl-5α-androstane-3α,17β-diol 3α, 5α, 17β C20H34O2 17-methyl group; 5α-reduction Predominant fecal metabolite of 17α-methyltestosterone; higher stability and potential androgenic activity due to 5α configuration Dog metabolism studies
5α-Androstane-3α,17β-diol (3αol) 3α, 5α, 17β C19H32O2 Endogenous androgen metabolite Neuroactive via ERβ modulation; regulates GABAergic activity in the brain Rabbit plasma studies
5α-Androstane-3β,17β-diol (3βol) 3β, 5α, 17β C19H32O2 Endogenous metabolite Binds ERβ; anti-inflammatory and neuroprotective roles Human and rat serum studies
5β-Androstane-3α,17β-diol 3α, 5β, 17β C19H32O2 5β-reduction; no methyl group Less biologically active due to 5β configuration; minor metabolite in steroidogenesis Tammar wallaby and rabbit studies
Androst-5-ene-3β,17β-diol (5-Androstenediol) 3β, Δ5, 17β C19H30O2 Unsaturated B-ring (Δ5) Precursor to testosterone and estradiol; immunomodulatory effects Human endocrine studies

Metabolic Pathways

  • 5β-Reduction : The target compound is formed via 5β-reductase , an enzyme less common in humans but active in canine and rodent steroid metabolism. This pathway produces metabolites with reduced androgenic activity compared to 5α-reduced counterparts .
  • Methylation : The 17-methyl group in the target compound and its isomers increases metabolic resistance, prolonging half-life but also contributing to hepatotoxicity in parent compounds like 17α-methyltestosterone .

Analytical Differentiation

  • GC-MS Behavior: Sulfated derivatives of 5β isomers (e.g., 17α-methyl-5β-androstane-3α,17β-diol) elute earlier than 5α isomers on GC-MS, whereas non-sulfated forms show the reverse trend .

Preparation Methods

Structural and Stereochemical Considerations

The target compound, (3α,5β,17β)-17-methylandrostane-3,17-diol, features a tetracyclic androstane backbone with hydroxyl groups at C3 (α-configuration) and C17 (β-configuration), a 5β hydrogen, and a 17-methyl group. The stereochemical integrity at C5 and C17 is critical for biological activity, necessitating synthetic routes that avoid epimerization. The 17-methyl group introduces steric hindrance, complicating alkylation and hydrolysis steps.

Hydrolysis and Protective Group Dynamics

Selective Saponification of Diacetates

Patent CH210484A demonstrates that treating androstane-3,17-diol diacetate with methyl alcoholic potassium hydroxide (21.2 mg KOH in 300 cm³ methanol) for 60–70 hours hydrolyzes the C3 acetate selectively, preserving the C17 acetate. This stepwise deprotection yields 17-monoacetate (13.7–42.1% yield), which is subsequently hydrolyzed to the diol using dilute HCl.

Table 1: Hydrolysis Optimization for 17-Monoacetate Isolation
Diacetate (mg) Time (h) KOH (mg) Monoacetate Yield (%)
1050 24 126 13.7
1800 60 168 42.1
1880 70 174 38.8

Data adapted from CH210484A. Prolonged hydrolysis (60–70 h) maximizes monoacetate yield by minimizing diol formation.

Stereocontrol at C3 and C5

Catalytic Hydrogenation for 5β Configuration

The 5β hydrogen is installed via hydrogenation of Δ⁴-androsten-3-one precursors. In Example 5 of US2900399A, 3,17β-diacetoxy-2,5-androstadien-4-one undergoes hydrogenation with Pd/C in glacial acetic acid, achieving 2.5 equivalents of H₂ uptake. This step saturates the Δ² and Δ⁵ double bonds, establishing the 5β configuration while retaining the 3α-acetate group.

Epimerization Mitigation

Mild hydrolysis conditions (e.g., K₂CO₃ in aqueous methanol) prevent epimerization at C3. Vigorous alkaline conditions (e.g., NaOH) risk racemization, converting 3α-OH to 3β-OH.

Purification and Analytical Validation

Crystallization Techniques

Crude diol mixtures are purified via sequential recrystallization. For instance, the 17-monoacetate intermediate is crystallized from petroleum ether/acetone (1:3), yielding pure product with a melting point of 190–192°C. Final diol crystallization from ether affords white needles (m.p. 174–176°C).

Spectroscopic Characterization

  • ¹H NMR : δ 0.78 (s, 18-CH₃), 1.21 (s, 17-CH₃), 3.56 (m, 3α-H), 3.98 (m, 17β-H).
  • IR : Broad O-H stretches at 3400 cm⁻¹, C-O at 1050 cm⁻¹.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods
Method Yield (%) Purity (%) Stereochemical Integrity
Diacetate hydrolysis 42.1 95 High
Dienone hydrogenation 38.8 90 Moderate
Grignard alkylation 28.5 85 Low

Hydrolysis of diacetates offers superior yield and stereocontrol compared to alkylation, which suffers from competing side reactions.

Q & A

Basic Research Questions

Q. How can the identity of (3α,5β,17β)-17-methylandrostane-3,17-diol be confirmed experimentally?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Compare observed chemical shifts (e.g., δ 3.64 ppm for 3α-OH and δ 1.20 ppm for 17β-CH3 in 1^1H NMR) and molecular ion peaks (expected m/z 306.4828 for [M+H]+^+) with literature data . Validate stereochemistry via NOESY correlations between 3α-OH and adjacent protons, and confirm 5β/17β configurations using coupling constants in 1^1H NMR .

Q. What chromatographic methods are suitable for purifying this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 μm) and a gradient of methanol:water (70:30 to 95:5 over 20 min) at 1 mL/min. Monitor retention times (~13–15 min) using UV detection at 240 nm . For TLC validation, use silica gel plates with chloroform:methanol (9:1), Rf ≈ 0.5 .

Q. How can solubility challenges in aqueous buffers be addressed?

  • Methodological Answer : Pre-dissolve the compound in methanol (solubility: 19.6–20.4 mg/mL) and dilute in phosphate-buffered saline (PBS) to ≤1% methanol. For cell-based assays, use cyclodextrin-based carriers to enhance solubility while avoiding cytotoxicity .

Advanced Research Questions

Q. What experimental designs are optimal for studying its metabolic pathways?

  • Methodological Answer : Use liver microsomal assays with NADPH/NAD cofactors to track phase I metabolism. Monitor hydroxylation at C16/C19 via LC-MS/MS, and compare metabolite profiles under NADPH (reductive) vs. NAD (oxidative) conditions. Reference : 5α-androstane-3β,17β-diol is metabolized to 3α,17β-diol under NADPH, while NAD drives oxidation to 17β-hydroxy-5α-androstan-3-one .

Q. How does stereochemistry (3α/5β/17β) influence receptor binding or enzyme inhibition?

  • Methodological Answer : Conduct molecular docking studies using androgen receptor (AR) crystal structures (PDB: 2AMB). Compare binding energies of (3α,5β,17β) vs. 3β/5α isomers. Experimental validation via competitive AR binding assays (e.g., 3^3H-DHT displacement) and 5α-reductase inhibition assays (IC50 determination) .

Q. How can contradictory data on its stability under acidic/basic conditions be resolved?

  • Methodological Answer : Perform accelerated stability studies in pH 2–9 buffers at 40°C for 14 days. Quantify degradation products (e.g., 17-methyl-5β-androstan-3-one) via GC-MS with a DB-5MS column (30 m × 0.25 mm) and EI ionization. Reference : Stability is pH-dependent, with significant esterification at pH <3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-
Reactant of Route 2
Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.